molecular formula C21H23NO4 B1520517 tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 914349-14-7

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1520517
CAS RN: 914349-14-7
M. Wt: 353.4 g/mol
InChI Key: ZFIAACLRYAZNPM-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a simple hydrocarbon moiety known for its unique reactivity pattern due to its crowded structure . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of compounds containing a tert-butyl group can be achieved through various methods. One such method involves the use of a CuBr/ N,N, N ‘, N ‘ ‘, N ‘ ‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator . This process is known as Atom Transfer Radical Polymerization (ATRP) and has been used to synthesize tert-butyl acrylate . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate” is complex, with the tert-butyl group contributing to its unique structure . The tert-butyl group is equivalent to 2- methyl propane minus one hydrogen atom from carbon 2 .


Chemical Reactions Analysis

The tert-butyl group in the compound exhibits a unique reactivity pattern. It has been used in various chemical transformations, and its crowded structure elicits a unique reactivity pattern . For instance, the Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate has been reported .

Scientific Research Applications

Synthesis of Complex Organic Molecules

This compound is often used as an intermediate in the synthesis of complex organic molecules due to its reactive functional groups. The benzyloxy and hydroxymethyl groups are versatile handles that can be modified through various chemical reactions, enabling the construction of diverse molecular architectures .

Pharmaceutical Research

In pharmaceutical research, the compound serves as a building block for the synthesis of potential drug candidates. Its structure is particularly useful in the creation of molecules with indole cores, which are common in many pharmacologically active compounds .

Material Science

The tert-butyl group in the compound can be employed to introduce steric congestion and conformational rigidity in organometallic molecules. This is valuable in material science for designing molecules with specific physical properties .

Biological Chemistry

The tert-butyl group’s unique reactivity pattern is leveraged in biological chemistry. It is used in biosynthetic pathways and biodegradation processes, and it may also find applications in biocatalytic processes due to its steric properties .

Proteomics Research

For proteomics research, the compound is utilized for its ability to undergo selective reactions at the benzylic position. This allows for the targeted modification of proteins and peptides, which is crucial in understanding protein function and interaction .

Chemical Synthesis

In chemical synthesis, the compound’s tert-butyl ester group is a protective group that can be selectively deprotected under mild conditions. This feature is particularly useful in multi-step synthetic routes where certain functional groups need to be temporarily masked .

Inflammation Treatment Research

There is potential use of this compound in the preparation of arylpiperidinones, which are being researched for the treatment of inflammation. This highlights the compound’s role in the development of new therapeutic agents .

Catalysis

The tert-butyl group can act as a functional group in catalysis, particularly in non-directed catalytic hydroxylation of primary C−H bonds. This application is significant in late-stage functionalization of molecules, which is a powerful tool in drug development .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-12,23H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIAACLRYAZNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654328
Record name tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate

CAS RN

914349-14-7
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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